N-Desmethylvardenafil

概要

説明

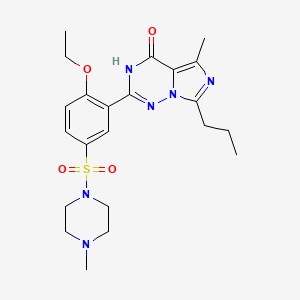

“N-Desmethylvardenafil” is a chemical compound with the molecular formula C22H30N6O4S . It has an average mass of 474.576 Da and a monoisotopic mass of 474.204926 Da . It is also known by its IUPAC name, 2-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-ol .

Molecular Structure Analysis

The molecular structure of N-Desmethylvardenafil consists of 22 carbon atoms, 30 hydrogen atoms, 6 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The structure is achiral, meaning it does not have a non-superimposable mirror image .

Physical And Chemical Properties Analysis

N-Desmethylvardenafil has a molecular formula of C22H30N6O4S, an average mass of 474.576 Da, and a monoisotopic mass of 474.204926 Da . Further physical and chemical properties are not detailed in the search results.

科学的研究の応用

Comprehensive Analysis of N-Desmethylvardenafil Applications

Erectile Dysfunction Treatment: N-Desmethylvardenafil is a chemical analog of vardenafil, which is commonly used in the treatment of erectile dysfunction (ED). It works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By blocking this enzyme, N-Desmethylvardenafil can help maintain an erection when combined with sexual stimulation .

Pulmonary Hypertension Research: Analogous to its parent compound, N-Desmethylvardenafil may be studied for its effects on pulmonary arterial pressure and resistance, offering insights into potential treatments for pulmonary hypertension.

Therapeutic Interventions for Other Conditions: The pharmacological profile of vardenafil suggests that N-Desmethylvardenafil could be investigated for therapeutic interventions in conditions where PDE5 inhibition might be beneficial, such as certain types of muscle dystrophy or Raynaud’s phenomenon .

作用機序

Target of Action

N-Desmethylvardenafil, like its parent compound vardenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. By inhibiting PDE5, N-Desmethylvardenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow .

Mode of Action

The physiologic mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation in the corpus cavernosum and allowing inflow of blood . N-Desmethylvardenafil enhances this process by inhibiting PDE5 and preventing the degradation of cGMP .

Biochemical Pathways

The primary biochemical pathway affected by N-Desmethylvardenafil is the NO/cGMP pathway . When sexual stimulation induces the local release of NO, the inhibition of PDE5 by N-Desmethylvardenafil leads to increased levels of cGMP in the corpus cavernosum. This results in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

N-Desmethylvardenafil is rapidly absorbed with a Tmax of approximately 40 minutes . It is more slowly metabolized with a half-life of around 4 hours . The absolute bioavailability of N-Desmethylvardenafil is 14.5% . Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .

Result of Action

The primary result of N-Desmethylvardenafil’s action is the facilitation of penile erection in response to sexual stimulation. Within 15 minutes post-dosing, mean per-patient success rates were 62.5% for vardenafil orodispersible tablet (ODT) vs. 29.4% for placebo . This indicates that the majority of sexual attempts lead to successful intercourse .

Action Environment

The action of N-Desmethylvardenafil can be influenced by various environmental factors. For instance, the consumption of high-fat meals can retard the intestinal absorption of the drug . Additionally, coadministration of certain medications, particularly CYP3A4 inhibitors, can affect the hepatic metabolism of N-Desmethylvardenafil . Therefore, the timing of dosage relative to meals and the avoidance of certain medications can enhance the efficacy of N-Desmethylvardenafil.

特性

IUPAC Name |

2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVNVMRJLJHFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethylvardenafil | |

CAS RN |

224785-87-9 | |

| Record name | N-Desmethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1J85UZ69Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

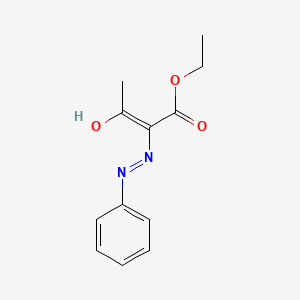

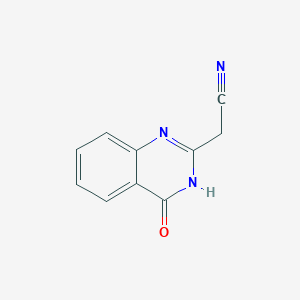

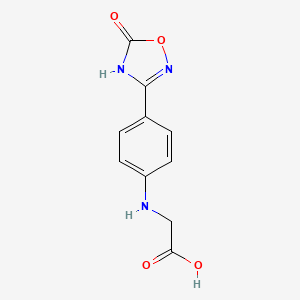

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

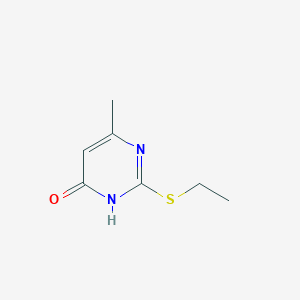

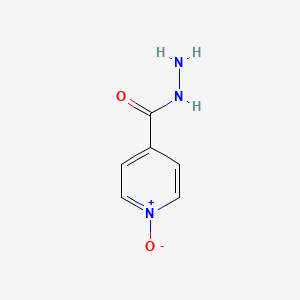

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)

![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)

![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)

![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)

![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)